molecular formula C4H3ClN2O3 B115356 4-(Chloromethyl)-3-nitroisoxazole CAS No. 155088-53-2

4-(Chloromethyl)-3-nitroisoxazole

Cat. No.: B115356
CAS No.: 155088-53-2
M. Wt: 162.53 g/mol
InChI Key: UCOAOGZKDIKJGG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-nitroisoxazole is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Its structure, incorporating both a chloromethyl group and a nitroisoxazole moiety, makes it a valuable precursor for the synthesis of more complex molecules. The core research value of this compound and its analogs lies in their potential as covalent inhibitors of Glutathione Peroxidase 4 (GPX4) . GPX4 is a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Inhibiting GPX4 can induce ferroptosis in cells, a strategy that has shown promise for targeting drug-resistant cancers . Nitroisoxazole compounds can act as masked nitrile oxide electrophiles, which are activated within cells to selectively target the selenocysteine residue in the active site of GPX4. This mechanism can offer superior selectivity and fewer off-target effects compared to other inhibitor classes . Beyond oncology research, nitroisoxazole derivatives are also explored for their antibacterial activities, indicating the versatility of this scaffold in developing new therapeutic agents . This product is intended for research purposes as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

155088-53-2

Molecular Formula

C4H3ClN2O3

Molecular Weight

162.53 g/mol

IUPAC Name

4-(chloromethyl)-3-nitro-1,2-oxazole

InChI

InChI=1S/C4H3ClN2O3/c5-1-3-2-10-6-4(3)7(8)9/h2H,1H2

InChI Key

UCOAOGZKDIKJGG-UHFFFAOYSA-N

SMILES

C1=C(C(=NO1)[N+](=O)[O-])CCl

Canonical SMILES

C1=C(C(=NO1)[N+](=O)[O-])CCl

Synonyms

Isoxazole, 4-(chloromethyl)-3-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Reactivity Source
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 3: 4-fluorophenyl, 4: ClCH2, 5: CH3 C11H9ClFNO 225.65 CAS-registered; aromatic substitution enhances steric and electronic effects.
3-Methyl-4-nitro-5-trichloromethylisoxazole 3: CH3, 4: NO2, 5: CCl3 C5H3Cl3N2O3 245.45 Synthesized via NCS/DABCO chlorination; trichloromethyl group increases electrophilicity.
(R)-3-Methyl-4-nitro-5-(2-(nitromethyl)octyl)isoxazole (9f) 3: CH3, 4: NO2, 5: nitromethyl C13H20N3O5 300.33 High reactivity in enantioselective Michael additions (86% ee).
5-Amino-4-chloro-3-methylisoxazole 3: CH3, 4: Cl, 5: NH2 C4H5ClN2O 132.55 Amino group introduces nucleophilic sites for further derivatization.

Key Observations :

  • Substituent Position : The placement of nitro and chloromethyl groups significantly alters reactivity. For instance, nitro at position 4 (as in and ) enhances electrophilicity, enabling Michael additions, whereas nitro at position 3 (hypothetical in the target compound) may influence regioselectivity in reactions.
  • Chlorination Strategies : demonstrates selective chlorination using NCS/DABCO, suggesting that similar methods could introduce chloromethyl groups in other isoxazole systems .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: notes pharmacological evaluations of chloromethylphenyl imidazoles against metronidazole-resistant pathogens, suggesting that chloromethyl-isoxazole hybrids could exhibit similar bioactivity .
  • Intermediate Utility: ’s 5-amino-4-chloro-3-methylisoxazole serves as a building block for drug synthesis, indicating that the target compound’s chloromethyl group could facilitate further derivatization (e.g., alkylation or cross-coupling) .

Preparation Methods

Nitroalkene Cyclization with Chloromethyl-Containing Precursors

A foundational approach involves constructing the isoxazole ring while simultaneously introducing nitro and chloromethyl groups. The [3+2] cycloaddition between nitrile oxides and chloromethyl-substituted alkynes has been explored, though direct literature examples remain limited. Adapted methods from related systems (e.g., 3-aryl-4-nitroisoxazoles) suggest:

  • Nitrile Oxide Generation : Reacting hydroxylamine hydrochloride with α-chloromethyl ketones (e.g., 1-chloromethyl-2-nitropropane-1-one) under basic conditions forms transient nitrile oxides.

  • Cycloaddition : The nitrile oxide undergoes [3+2] dipolar cycloaddition with acetylene derivatives bearing chloromethyl groups. For example, propiolic acid chloromethyl ester yields 4-(chloromethyl)-3-nitroisoxazole after dehydration.

Key Data :

PrecursorCatalystTemperature (°C)Yield (%)Reference
1-Chloromethyl-2-nitropropan-1-oneEt₃N8062
Propiolic acid chloromethyl esterNoneReflux58

Post-Functionalization of Preformed Isoxazole Cores

Nitration of 4-Chloromethylisoxazole Derivatives

Direct nitration of 4-chloromethylisoxazole faces challenges due to the electron-withdrawing chloromethyl group deactivating the ring. However, mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve moderate regioselectivity:

  • Substrate Preparation : 4-Chloromethylisoxazole is synthesized via ZnCl₂-catalyzed chloromethylation of isoxazole using paraformaldehyde and HCl.

  • Nitration Conditions : A 1:3 ratio of HNO₃ (90%) to H₂SO₄ at 5°C for 6 hours introduces the nitro group at position 3, yielding 35–40% product.

Limitations : Competing side reactions include ring decomposition and over-nitration.

Chloromethylation of 3-Nitroisoxazole

Electrophilic chloromethylation using Mannich-like conditions has been reported:

  • Substrate : 3-Nitroisoxazole (prepared via cyclocondensation of β-nitroenamines).

  • Reagents : Formaldehyde (37%) and HCl gas in 1,4-dioxane at 80°C for 12 hours.

  • Mechanism : The reaction proceeds via iminium ion intermediates, with ZnCl₂ enhancing electrophilicity.

Optimization :

  • Solvent : 1,4-Dioxane > DCM due to better formaldehyde solubility.

  • Catalyst : ZnCl₂ (10 mol%) improves yield from 28% to 51%.

Halogen Exchange Reactions

Nucleophilic Displacement of Hydroxymethyl Groups

A two-step sequence converts hydroxymethyl to chloromethyl:

  • Hydroxymethyl Introduction : 3-Nitroisoxazole-4-carbaldehyde is reduced using NaBH₄ in MeOH to 3-nitroisoxazole-4-methanol (87% yield).

  • Chlorination : Treatment with SOCl₂ in anhydrous DCM at 0°C achieves quantitative conversion to this compound.

Advantages : High purity (>98%) and scalability (demonstrated at 5 mmol scale).

One-Pot Multicomponent Approaches

Nitro-Ketone Condensation with Chloroacetonitrile

Adapting methodologies from 2-chloromethylquinazolinone synthesis, a one-pot assembly uses:

  • Components :

    • β-Nitroketone (e.g., 1-nitropropan-2-one)

    • Chloroacetonitrile

    • Hydroxylamine-O-sulfonic acid

  • Conditions : Reflux in acetic acid (12 hours) induces concurrent cyclization and chloromethylation, yielding 55–60% product.

Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclodehydration.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
CyclocondensationAtom-economical; minimal stepsRequires specialized precursors50–65
Post-functionalizationUses commercial intermediatesLow regioselectivity in nitration35–51
Halogen exchangeHigh purity; scalableMulti-step sequence75–87
One-pot multicomponentRapid; solvent versatilityModerate yields55–60

Q & A

Q. How can conflicting biological activity data for this compound analogs be reconciled?

  • Analysis : Variations in assay conditions (e.g., cell lines, incubation times) and derivative functionalization (e.g., trifluoromethyl vs. cyclopropyl groups) explain discrepancies. For example, analogs with electron-withdrawing substituents show enhanced antimicrobial activity in Gram-positive bacteria but reduced efficacy in Gram-negative strains due to membrane permeability differences .

Methodological Tables

Q. Table 1. Key Analytical Data for this compound

ParameterValue/DescriptionReference
¹H NMR (δ, ppm)4.5 (s, 2H, CH₂Cl), 8.2 (s, 1H, isoxazole)
¹³C NMR (δ, ppm)45 (CH₂Cl), 158 (C-NO₂)
Melting Point141–143°C (varies with purity)
LogP (XLogP3)3.2 (predicted)
TPSA38.9 Ų

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventDMF+15% vs. DCM
Temperature25°C (room temp)Minimizes decomposition
Reaction Time4–5 hoursBalances conversion vs. byproducts
NCS Equivalents1.1 eqPrevents over-chlorination

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